

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-chloro-6-methoxyisonicotinate
Cat. No.:	B079502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic applications, and experimental protocols for **Methyl 2-chloro-6-methoxyisonicotinate** (CAS No. 42521-10-8). This versatile pyridine derivative serves as a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Core Chemical Properties

Methyl 2-chloro-6-methoxyisonicotinate is a solid, crystalline compound.^[1] The key quantitative physicochemical properties are summarized in the table below for easy reference. While its solubility in various organic solvents is noted in synthetic procedures, specific quantitative solubility data is not widely reported in the available literature. Similarly, detailed ¹H and ¹³C NMR spectral data with specific chemical shift assignments are not readily available in public databases.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ CINO ₃	
Molecular Weight	201.61 g/mol	
CAS Number	42521-10-8	
Physical Form	Solid	[1]
Melting Point	103 - 105 °C	[2]
Boiling Point	97.5 °C	[1]

Synthetic Applications and Reactivity

Methyl 2-chloro-6-methoxyisonicotinate is a valuable intermediate in medicinal chemistry and drug discovery. Its primary utility lies in its ability to participate in cross-coupling reactions, leveraging the reactivity of the chloro-substituent on the pyridine ring. This functionality allows for the introduction of diverse molecular fragments, making it a crucial component in the synthesis of targeted therapeutic agents.

Notably, this compound has been employed as a key reactant in the synthesis of inhibitors for peptidylarginine deiminases (PADs) and CaM kinase.[\[3\]](#)[\[4\]](#) The chloro- and methoxy- groups on the pyridine ring offer distinct sites for chemical modification, providing a scaffold for the construction of complex heterocyclic compounds with potential biological activity.

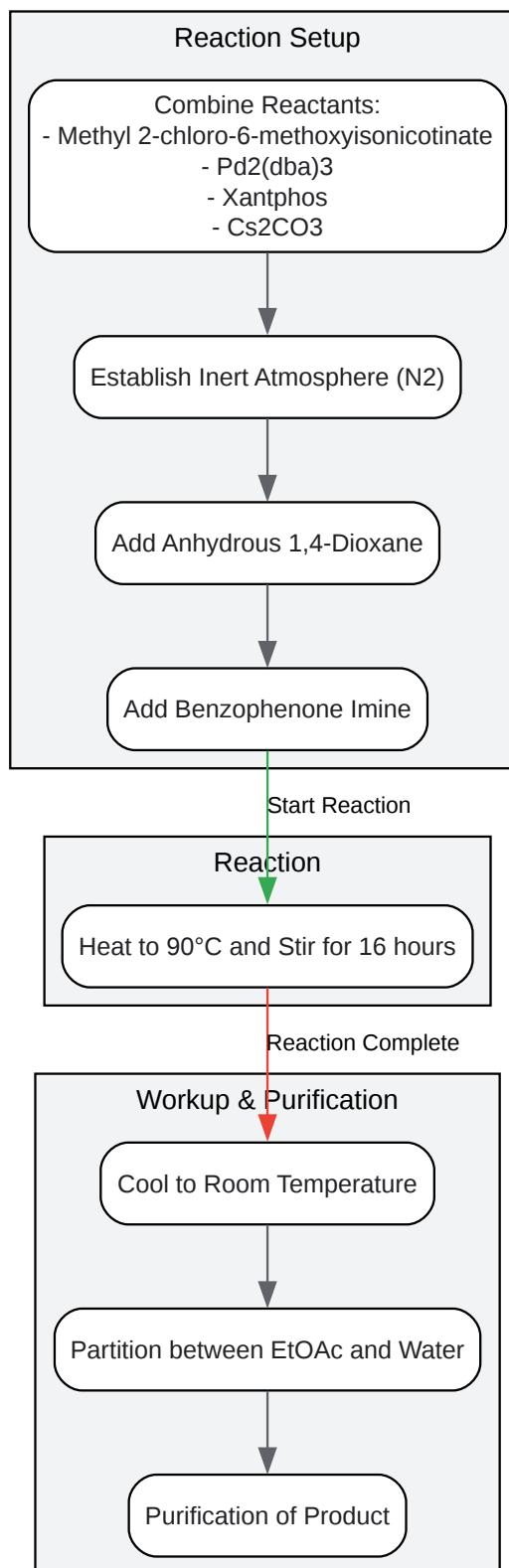
Experimental Protocols

A frequently cited application of **Methyl 2-chloro-6-methoxyisonicotinate** is its use in palladium-catalyzed cross-coupling reactions. The following protocol details a typical Buchwald-Hartwig amination reaction.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of **Methyl 2-chloro-6-methoxyisonicotinate** with benzophenone imine.

Materials:


- **Methyl 2-chloro-6-methoxyisonicotinate** (10 g, 50 mmol)
- **Pd₂(dba)₃** (Tris(dibenzylideneacetone)dipalladium(0)) (900 mg, 1.0 mmol)
- **Xantphos** (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (1150 mg, 1.99 mmol)
- **Cesium carbonate** (Cs₂CO₃) (33 g, 100 mmol)
- **Benzophenone imine** (9.6 mL, 57 mmol)
- **1,4-Dioxane** (300 mL), anhydrous

Procedure:

- To a reaction vessel, add **Methyl 2-chloro-6-methoxyisonicotinate**, **Pd₂(dba)₃**, **Xantphos**, and cesium carbonate.
- The vessel is placed under an inert nitrogen atmosphere.
- Anhydrous 1,4-dioxane is added to the vessel.
- Benzophenone imine is added to the resulting mixture.
- The reaction mixture is stirred and heated to 90°C for 16 hours.
- Upon completion, the mixture is cooled to room temperature.
- The cooled mixture is then partitioned between ethyl acetate (EtOAc) and water for workup and purification.[3][5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the palladium-catalyzed Buchwald-Hartwig amination described above.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloro-6-methoxyisonicotinate | 42521-10-8 [sigmaaldrich.com]
- 2. IL296923A - Macroyclic inhibitors of peptidylarginine deaminases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2022140428A2 - Inhibitors of peptidylarginine deiminases - Google Patents [patents.google.com]
- 6. 42521-10-8|Methyl 2-chloro-6-methoxyisonicotinate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079502#methyl-2-chloro-6-methoxyisonicotinate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com